molecular formula C13H13NO2S B12067132 2-(2-Methylbenzene-1-sulfonyl)aniline CAS No. 61174-28-5

2-(2-Methylbenzene-1-sulfonyl)aniline

Cat. No.: B12067132
CAS No.: 61174-28-5
M. Wt: 247.31 g/mol
InChI Key: QRSHNBMKRFMVIC-UHFFFAOYSA-N
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Description

    is an organic compound with the chemical formula

    2-(2-Methylbenzene-1-sulfonyl)aniline: C14H13NO2S\text{C}_{14}\text{H}_{13}\text{NO}_2\text{S}C14​H13​NO2​S

    .
  • It consists of an aniline (aminobenzene) core with a sulfone group (SO₂) and a methyl group attached to the benzene ring.
  • The compound’s systematic name reflects its structure: the aniline group (NH₂) is attached to the para position of the benzene ring, and the sulfone group is attached to the meta position.
  • Preparation Methods

      Nitration: Start with benzene and perform nitration using concentrated nitric acid and sulfuric acid. The nitro group (NO₂) will be introduced at the para position.

      Reduction: Reduce the nitro group to an amino group (NH₂) using a reducing agent (e.g., tin and hydrochloric acid).

      Bromination: Finally, brominate the amino group using N-bromosuccinimide (NBS) to introduce the methylbenzenesulfonyl (SO₂Ph) group.

  • Chemical Reactions Analysis

      Oxidation: The sulfone group (SO₂) can undergo oxidation reactions.

      Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

      Common Reagents: Nitric acid, sulfuric acid, reducing agents (e.g., tin and hydrochloric acid), and N-bromosuccinimide (NBS).

      Major Products: The major product is 2-(2-methylbenzenesulfonyl)aniline itself.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).

      Medicine: May have applications in drug discovery.

      Industry: Used in the production of specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application. For example, if it acts as an enzyme inhibitor, it likely binds to the active site of the enzyme, disrupting its function.
    • Further research is needed to elucidate the precise molecular targets and pathways involved.
  • Comparison with Similar Compounds

      Similar Compounds: Other sulfonamide derivatives, such as p-toluenesulfonamide and benzenesulfonamide.

      Uniqueness: The combination of the methyl group, sulfone, and aniline functionalities distinguishes 2-(2-methylbenzenesulfonyl)aniline from other compounds.

    Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be realized.

    Properties

    CAS No.

    61174-28-5

    Molecular Formula

    C13H13NO2S

    Molecular Weight

    247.31 g/mol

    IUPAC Name

    2-(2-methylphenyl)sulfonylaniline

    InChI

    InChI=1S/C13H13NO2S/c1-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,14H2,1H3

    InChI Key

    QRSHNBMKRFMVIC-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2N

    Origin of Product

    United States

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